(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Description
The compound "(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid" is a chiral piperidine derivative with a 6-oxo group and a carboxylic acid moiety. Key structural features include:
- 2-Ethoxyphenyl substituent: A phenyl ring with an ethoxy (-OCH₂CH₃) group at the 2-position.
- 1-(2-Methoxyethyl) group: A nitrogen-bound 2-methoxyethyl (-CH₂CH₂OCH₃) substituent.
- Stereochemistry: The (2S,3S) configuration at the piperidine ring.
This compound is likely used in pharmacological research or as a synthetic intermediate, based on analogs with similar frameworks (e.g., ).
Properties
IUPAC Name |
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-23-14-7-5-4-6-12(14)16-13(17(20)21)8-9-15(19)18(16)10-11-22-2/h4-7,13,16H,3,8-11H2,1-2H3,(H,20,21)/t13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVAUUOKQKJTKK-XJKSGUPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(CCC(=O)N2CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1[C@@H]2[C@H](CCC(=O)N2CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Substrate Preparation : Start with (S)-configured 3-piperidine formamide (75–95% enantiomeric excess).
- Hydrolysis : Treat with concentrated HCl at 60–65°C for 3 hours.
- Crystallization : Cool the reaction mixture to 15–20°C to precipitate the product.
- Purification : Wash with ethanol and isolate via suction filtration.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Enantiomeric Excess | 99.6% ee | |
| Yield | 85.26% (relative to precursor) |
Mechanistic Insight :
The hydrolysis simultaneously cleaves the formamide group and induces chiral resolution, as the (S)-enantiomer preferentially crystallizes under acidic conditions.
Stereoselective Alkylation and Cyclization
Another route employs alkylation of piperidine intermediates followed by cyclization to install the methoxyethyl and ethoxyphenyl groups.
Alkylation of Piperidine Precursors
- Substrate : 6-Oxopiperidine-3-carboxylic acid derivatives.
- Methoxyethyl Introduction : React with 2-methoxyethyl halides (e.g., chloride or bromide) in the presence of a base (e.g., K₂CO₃) at 50–80°C.
- Ethoxyphenyl Attachment : Use Suzuki-Miyaura coupling with 2-ethoxyphenylboronic acid under palladium catalysis.
Optimization Notes :
- Temperature : Reactions conducted at 60°C minimize side products.
- Catalyst : Pd(PPh₃)₄ achieves >90% conversion in coupling steps.
Asymmetric Synthesis via Electroreductive Cyclization
Recent advances utilize electrochemical methods to construct the piperidine ring with high stereocontrol.
Electrochemical Protocol
- Imine Formation : Condense 2-ethoxybenzaldehyde with a primary amine to form a chiral imine.
- Electroreduction : Perform cathodic reduction in a flow microreactor at −1.2 V vs. Ag/AgCl to generate a radical anion intermediate.
- Cyclization : React with 1,5-dibromopentane to form the piperidine ring.
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–79% | |
| Enantioselectivity | >95% ee |
Post-Synthetic Modifications
Oxidation of Piperidine to 6-Oxo Derivatives
Carboxylic Acid Formation
- Hydrolysis : Treat esters (e.g., methyl or ethyl) with LiOH in ethanol/water (3:1) at 25°C for 12–16 hours.
- Yield : >98% conversion with minimal racemization.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Chiral Hydrolysis | 85 | 99.6 | Moderate | High |
| Alkylation | 70–80 | 95 | High | Moderate |
| Electrochemical | 55–79 | 95–99 | Low | High |
Trade-offs :
- Chiral Hydrolysis : High enantiopurity but requires enantiomerically enriched precursors.
- Electrochemical : Scalable but requires specialized equipment.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone or carboxylic acid groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic ring and the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that derivatives of piperidine compounds can modulate the activity of neurotransmitters such as dopamine and serotonin, which are crucial in treating neurodegenerative diseases and psychiatric disorders .
- Anticancer Activity :
- Anti-inflammatory Effects :
Case Studies
-
Case Study 1: Neuroprotective Effects
- A study investigating the neuroprotective effects of similar piperidine derivatives found that they could reduce oxidative stress and inflammation in neuronal cells. This suggests that (2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid may have similar protective effects due to its structural characteristics .
-
Case Study 2: Anticancer Activity
- Research conducted on a series of piperidine-based compounds demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of specific substituents in enhancing anticancer activity, indicating that this compound could be a promising candidate for further exploration in cancer therapy .
Potential Future Applications
-
Drug Development :
- Given its structural properties, this compound may serve as a lead compound for developing new drugs targeting neurological disorders or cancer.
-
Biological Studies :
- Further studies are warranted to explore its mechanism of action at the molecular level, potentially leading to new insights into disease mechanisms associated with neurotransmitter dysregulation or tumor growth.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Ethoxy vs. Chloro : The chloro analog (CAS 1391474-72-8) has a higher molecular weight (311.76 g/mol) compared to ethoxy-substituted analogs, likely influencing solubility and reactivity .
- Methoxyethyl vs. Methyl : The 1-(2-methoxyethyl) group (as in the target compound) increases hydrophilicity compared to the 1-methyl analog (CAS 1391468-33-9) .
Research Findings and Limitations
- Structural Diversity : Substitutions at the 1- and 2-positions significantly alter physicochemical properties (e.g., logP, solubility) and biological activity.
- Data Gaps : Detailed pharmacological data (e.g., IC₅₀, toxicity) are absent in the evidence, highlighting the need for further experimental studies.
- Stereochemical Impact : The (2S,3S) configuration is critical for activity in chiral environments, as seen in related piperidine derivatives .
Biological Activity
(2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, commonly referred to as the compound of interest, is a piperidine derivative with a complex molecular structure characterized by the formula CHN O and a molecular weight of 321.37 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound features various functional groups that contribute to its biological activity, including:
- Piperidine ring : A six-membered ring containing nitrogen, which is crucial for its interaction with biological targets.
- Carboxylic acid group : Imparts acidic properties and may influence solubility and reactivity.
- Ethoxy and methoxy substituents : These groups can enhance lipophilicity and modulate pharmacokinetic properties.
Biological Activity
Research into the biological activity of this compound has revealed several promising areas:
Antioxidant Activity
Studies indicate that compounds with similar structural features exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. For instance, related piperidine derivatives have shown efficacy in protecting neuronal cells from oxidative damage, suggesting that this compound may possess similar protective effects.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of piperidine derivatives. For example, compounds structurally related to this compound have been shown to protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests that our compound could be explored for therapeutic applications in neurodegenerative diseases.
Analgesic Properties
Preliminary studies suggest that this compound may exhibit analgesic effects, potentially through modulation of pain pathways in the central nervous system. The presence of the piperidine structure is often associated with analgesic activity, making it a candidate for further exploration in pain management therapies.
Case Studies and Research Findings
- Neuroprotection Study : A study involving a related piperidine derivative demonstrated a significant reduction in neuronal death when exposed to oxidative stressors in vitro. The mechanism was attributed to the compound's ability to enhance cellular antioxidant defenses.
- Antioxidant Evaluation : In another study, a closely related compound exhibited an IC50 value indicating strong radical scavenging activity, suggesting potential therapeutic benefits for conditions associated with oxidative stress.
- Pain Management Research : Animal models tested with similar piperidine derivatives showed a significant decrease in pain response compared to controls, indicating potential analgesic properties.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (2S,3S)-2-(2-ethoxyphenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis involves sequential functionalization of the piperidine ring. Key steps include:
- Ring formation : Cyclization via intramolecular nucleophilic substitution, optimized under reflux with aprotic solvents (e.g., THF) .
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis (e.g., L-proline derivatives) to maintain (2S,3S) configuration .
- Functional group introduction : Ethoxy and methoxyethyl groups are added via alkylation or Mitsunobu reactions, requiring strict temperature control (-20°C to 0°C) to avoid racemization .
- Purification : Chiral HPLC or recrystallization with ethanol/water mixtures to isolate enantiomerically pure product (>98% ee) .
Q. How should researchers characterize the compound’s stereochemistry and confirm its molecular structure?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration; requires single crystals grown via slow evaporation in ethyl acetate .
- NMR spectroscopy : Key signals include:
- δ 1.3–1.5 ppm (triplet) : Ethoxy group protons.
- δ 3.2–3.4 ppm (multiplet) : Methoxyethyl protons.
- δ 4.1–4.3 ppm (doublet) : Piperidine C3 proton, confirming S configuration .
- Mass spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+ at m/z ~348.3 .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
- Methodological Answer :
- Byproduct interference : Residual alkylating agents (e.g., methoxyethyl chloride) co-elute with the product. Use gradient elution (10–60% acetonitrile/water) on C18 columns for separation .
- Acidic degradation : The carboxylic acid group promotes hydrolysis under basic conditions. Maintain pH 4–6 during workup .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield while retaining stereochemical integrity?
- Methodological Answer :
- Catalyst screening : Test Pd(OAc)₂ or Ni(acac)₂ for coupling reactions; Pd catalysts show higher regioselectivity for ethoxyphenyl addition .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may reduce enantiomeric excess. Mixed solvents (e.g., DCM:THF 3:1) balance reactivity and stereocontrol .
- Temperature gradients : Stepwise heating (0°C → 25°C → 50°C) during cyclization minimizes side reactions (e.g., epimerization) .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and how can conflicting data be resolved?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs (e.g., replacing ethoxy with chloro or methoxy groups) and test in enzymatic assays (e.g., kinase inhibition). For example, chloro-substituted analogs show 10× higher potency but lower solubility .
- Data contradiction resolution :
- Solubility vs. activity : Use dynamic light scattering (DLS) to assess aggregation in bioassay buffers .
- Metabolic instability : LC-MS/MS to identify metabolites; modify the methoxyethyl group to reduce CYP450-mediated oxidation .
Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., G-protein-coupled receptors) on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations .
- Cryo-EM : Resolve compound-bound protein complexes to identify binding pockets (e.g., piperidine ring interaction with hydrophobic residues) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Methodological Answer :
- Assay standardization : Ensure consistent buffer conditions (pH 7.4, 150 mM NaCl) and ATP concentrations (1 mM for kinase assays) .
- Control experiments : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
- Meta-analysis : Apply multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity trends .
Key Methodological Takeaways
- Stereochemical fidelity is highly dependent on reaction temperature and catalyst choice.
- Bioactivity discrepancies often arise from solubility or metabolic instability, not intrinsic potency.
- Advanced structural validation (e.g., cryo-EM) is critical for mechanistic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
